molecular formula C11H9ClN2O B1586384 2-Chloro-5-(4-methoxyphenyl)pyrimidine CAS No. 27794-03-2

2-Chloro-5-(4-methoxyphenyl)pyrimidine

Cat. No. B1586384
CAS RN: 27794-03-2
M. Wt: 220.65 g/mol
InChI Key: XASJMEVESBZEOO-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-methoxyphenyl)pyrimidine is a chemical compound with the empirical formula C11H9ClN2O . It has a molecular weight of 220.65 .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(4-methoxyphenyl)pyrimidine consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a methoxy group (-OCH3) and a chlorine atom attached to the pyrimidine ring .


Physical And Chemical Properties Analysis

2-Chloro-5-(4-methoxyphenyl)pyrimidine is a solid substance with a predicted density of 1.245±0.06 g/cm3 . It has a predicted boiling point of 403.1±38.0 °C and a melting point of 129 °C . The compound is light brown in color .

Scientific Research Applications

Application 1: Neuroprotective and Anti-neuroinflammatory Agents

  • Scientific Field: Pharmaceutical Research
  • Summary of the Application: The compound is used in the synthesis of novel triazole-pyrimidine hybrids, which have shown potential as neuroprotective and anti-neuroinflammatory agents . These compounds have been studied for their effects on human microglia and neuronal cell models .
  • Methods of Application or Experimental Procedures: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results or Outcomes: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Application 2: Synthesis of Pyridopyrimidine Derivatives

  • Scientific Field: Pharmaceutical Research
  • Summary of the Application: The compound is used in the synthesis of pyridopyrimidine derivatives . These derivatives have shown a therapeutic interest or have already been approved for use as therapeutics .
  • Methods of Application or Experimental Procedures: The review considers all the synthetic protocols to prepare these pyridopyrimidine derivatives . The review is organized into four sections, successively pyrido[2,3-d]pyrimidines, pyrido[3,4-d]pyrimidines, pyrido[4,3-d]pyrimidines and pyrido[3,2-d]pyrimidines .
  • Results or Outcomes: The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies, as evidenced by numerous publications, studies and clinical trials .

Application 3: Synthesis of Piperazine Derivatives

  • Scientific Field: Pharmaceutical Research
  • Summary of the Application: The compound is used in the synthesis of piperazine derivatives . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
  • Methods of Application or Experimental Procedures: The review considers all the synthetic protocols to prepare these piperazine derivatives . The review is organized into sections, each focusing on a different type of piperazine derivative .
  • Results or Outcomes: The piperazine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies, as evidenced by numerous publications, studies and clinical trials .

Safety And Hazards

2-Chloro-5-(4-methoxyphenyl)pyrimidine is classified as an irritant . It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-5-(4-methoxyphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-15-10-4-2-8(3-5-10)9-6-13-11(12)14-7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASJMEVESBZEOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375483
Record name 2-chloro-5-(4-methoxyphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(4-methoxyphenyl)pyrimidine

CAS RN

27794-03-2
Record name 2-Chloro-5-(4-methoxyphenyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27794-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-5-(4-methoxyphenyl)pyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID60375483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-(4-methoxyphenyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JC Roberts, N Kapernaum, Q Song… - Journal of the …, 2010 - ACS Publications
According to a new design strategy for “de Vries-like” liquid crystal materials, which are characterized by a maximum layer contraction of ≤1% upon transition from the SmA phase to the …
Number of citations: 111 pubs.acs.org
JC Roberts, N Kapernaum, F Giesselmann… - Journal of the …, 2008 - ACS Publications
According to a new design strategy for “de Vries-like” liquid crystal materials, we report the synthesis and characterization of an organosiloxane mesogen with a 5-phenylpyrimidine core …
Number of citations: 65 pubs.acs.org

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